![molecular formula C9H10N6S B14416410 3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine CAS No. 82646-10-4](/img/structure/B14416410.png)
3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine is a complex organic compound that features a thiazole ring and a pyridine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine typically involves the formation of the thiazole ring followed by the diazenylation and subsequent attachment to the pyridine ring. One common method involves the reaction of 4-methylthiazole with diazonium salts derived from pyridine-2,6-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0-5°C to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates in large quantities, followed by their sequential reaction under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The diazenyl group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine is unique due to its combination of a thiazole ring with a diazenyl group and a pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other thiazole-containing compounds .
Propriétés
Numéro CAS |
82646-10-4 |
|---|---|
Formule moléculaire |
C9H10N6S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
3-[(4-methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C9H10N6S/c1-5-4-16-9(12-5)15-14-6-2-3-7(10)13-8(6)11/h2-4H,1H3,(H4,10,11,13) |
Clé InChI |
UTLDNCVFCKMPGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)N=NC2=C(N=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



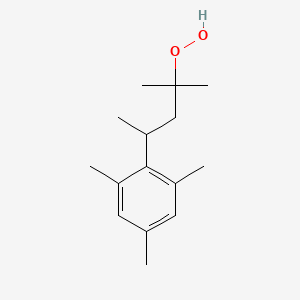
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
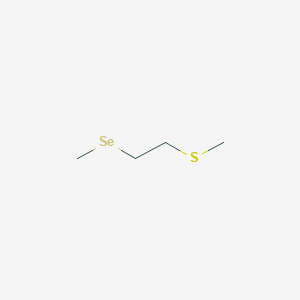
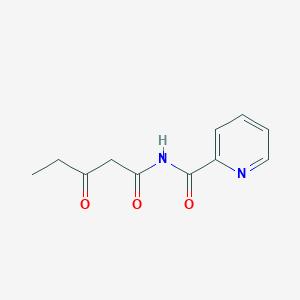
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)

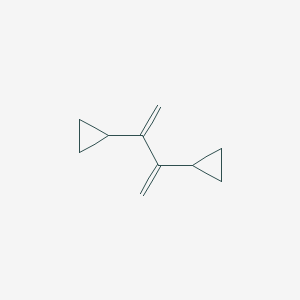
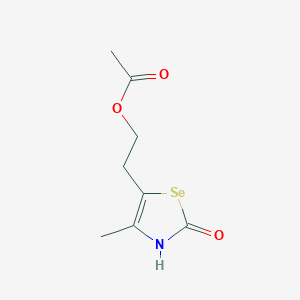
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
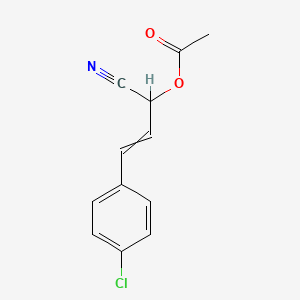

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
